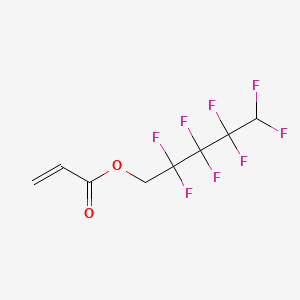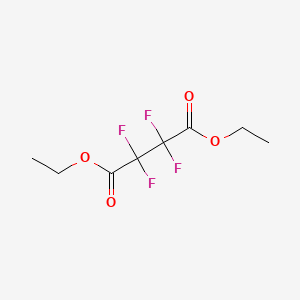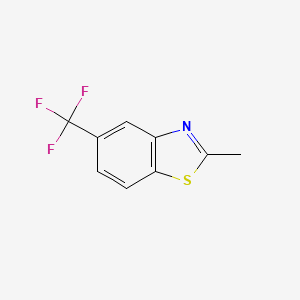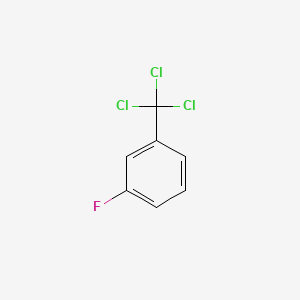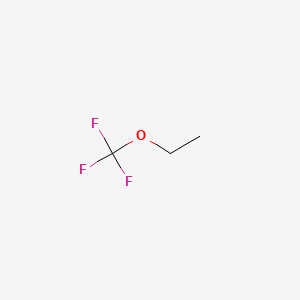
Ethyl trifluoromethyl ether
Descripción general
Descripción
Métodos De Preparación
The synthesis of trifluoromethyl ethers, including (trifluoromethoxy)ethane, typically involves the use of trifluoromethoxylation reagents. One common method is the reaction of alcohols with trifluoromethyl triflate (TFMT) to produce trifluoromethyl ethers . Another approach involves the use of chlorothionoformates, although this method requires careful handling due to the toxicity of the reagents . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity under mild conditions .
Análisis De Reacciones Químicas
Ethyl trifluoromethyl ether, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed studies on the oxidation products are limited.
Reduction: Reduction reactions are less common for trifluoromethyl ethers due to the stability of the trifluoromethoxy group.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are more prevalent.
Aplicaciones Científicas De Investigación
Ethyl trifluoromethyl ether, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in the study of biological systems, particularly in the development of bioactive molecules.
Mecanismo De Acción
The mechanism of action of ethane, (trifluoromethoxy)-, involves its interaction with molecular targets through its trifluoromethoxy group. This group confers increased stability and lipophilicity, which can enhance the compound’s ability to interact with biological membranes and proteins . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl trifluoromethyl ether, can be compared with other trifluoromethyl ethers and fluorinated compounds:
Trifluoromethyl ethers: These compounds share the trifluoromethoxy group, which imparts similar properties such as stability and lipophilicity.
Fluorinated compounds: Other fluorinated compounds, such as those containing the trifluoromethyl group (−CF3), also exhibit increased stability and lipophilicity but may differ in their reactivity and applications.
This compound, stands out due to its specific combination of properties, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
trifluoromethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O/c1-2-7-3(4,5)6/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVFXWAIPNKSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073926 | |
| Record name | Trifluoromethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690-22-2 | |
| Record name | Ether, ethyl trifluoromethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoromethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 690-22-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is Ethyl trifluoromethyl ether being considered as a potential replacement for R134a in refrigeration systems?
A1: The research paper highlights the negative environmental impact of traditional refrigerants like CFCs and HCFCs. [] These compounds contribute to ozone layer depletion and global warming. As a result, there is a push to find alternative refrigerants that are both effective and environmentally friendly.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


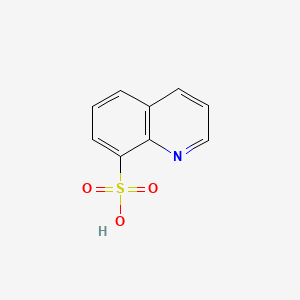
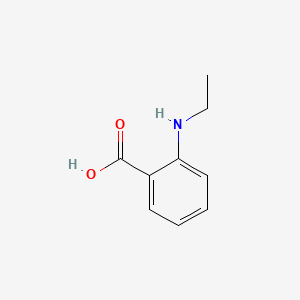

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-](/img/structure/B1294386.png)
![[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid](/img/structure/B1294387.png)


